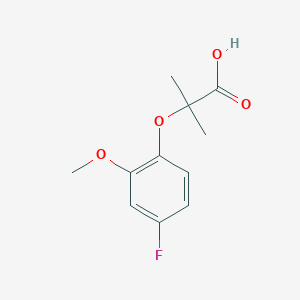

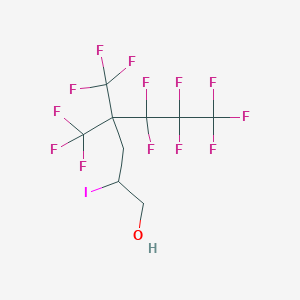

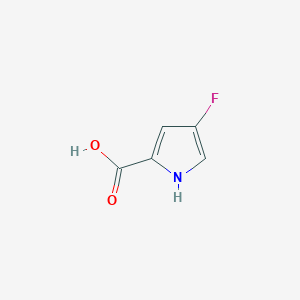

Propanoic acid, 2-(4-fluoro-2-methoxyphenoxy)-2-methyl-

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids . For instance, 4-Fluoro-2-methoxyphenylboronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .Molecular Structure Analysis

The molecular structure of a similar compound, 4-Fluoro-2-methoxyphenylboronic acid, has been reported . It has a molecular formula of C7H8BFO3 and a mono-isotopic mass of 170.055054 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds like 4-Fluoro-2-methoxyphenylboronic acid are quite diverse. They are involved in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-Fluoro-2-methoxyphenylboronic acid, include a density of 1.3±0.1 g/cm3, boiling point of 294.8±50.0 °C at 760 mmHg, and a flash point of 132.1±30.1 °C .Scientific Research Applications

Copolymer Synthesis : "Propanoic acid, 2-(4-fluoro-2-methoxyphenoxy)-2-methyl-" derivatives have been utilized in the synthesis of novel copolymers. For instance, studies have shown that halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are structurally related to "Propanoic acid, 2-(4-fluoro-2-methoxyphenoxy)-2-methyl-", can be copolymerized with styrene. These copolymers are characterized by various techniques such as IR, NMR, GPC, DSC, and TGA, and their decomposition behavior has been analyzed (Savittieri et al., 2022).

Natural Product Isolation and Identification : Derivatives of "Propanoic acid, 2-(4-fluoro-2-methoxyphenoxy)-2-methyl-" have been identified in various natural products. For example, in the study of Chenopodium album, compounds such as methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate were isolated, which shares a similar structural motif with "Propanoic acid, 2-(4-fluoro-2-methoxyphenoxy)-2-methyl-" (Cutillo et al., 2006).

Synthesis of Novel Phenolic Compounds : Research into the tender leaves of Eucommia ulmoides Oliv. led to the isolation of new phenolic compounds structurally related to "Propanoic acid, 2-(4-fluoro-2-methoxyphenoxy)-2-methyl-". These compounds were evaluated for their anti-inflammatory activities, enriching the chemical information of this plant's leaves and providing insights into its potential medicinal uses (Ren et al., 2021).

Chemical Synthesis and Characterization : Various chemical synthesis methods have been developed for compounds structurally similar to "Propanoic acid, 2-(4-fluoro-2-methoxyphenoxy)-2-methyl-". These methods involve the use of piperidine catalyzed Knoevenagel condensation and have led to the creation of novel compounds with potential applications in materials science (Kharas et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

2-(4-fluoro-2-methoxyphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO4/c1-11(2,10(13)14)16-8-5-4-7(12)6-9(8)15-3/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJQGMROFNCITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442030.png)

![3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1442042.png)

![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)